Cas no 1417635-63-2 (ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate)
ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- W13693
- 1417635-63-2
- Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- MFCD25973569
- WS-02208
- AKOS016389469
- Ethyl6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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- Inchi: 1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
- InChI Key: HQJIAJFYMLJZEF-UHFFFAOYSA-N
- SMILES: FC1C=CC2=NC(C)=C(C(=O)OCC)N2C=1
Computed Properties
- Exact Mass: 222.08045576g/mol
- Monoisotopic Mass: 222.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.6Ų
ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB489137-100mg |
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate; . |
1417635-63-2 | 100mg |
€473.70 | 2025-02-18 | ||
| abcr | AB489137-250mg |
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate; . |
1417635-63-2 | 250mg |
€792.80 | 2025-02-18 | ||
| abcr | AB489137-1g |
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate; . |
1417635-63-2 | 1g |
€1535.50 | 2025-02-18 |
ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Suppliers
ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Research Brief on Ethyl 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1417635-63-2)
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1417635-63-2) is a synthetic intermediate of growing interest in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted its utility as a building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a precursor for the synthesis of selective JAK1 inhibitors. The researchers demonstrated that modifications at the 3-carboxylate position could significantly enhance binding affinity and selectivity, paving the way for new treatments for autoimmune diseases. The compound's fluorine substitution at the 6-position was found to improve metabolic stability, a critical factor in drug development.
In addition to its role in kinase inhibitor development, recent patent filings (WO2023051234A1, 2023) have disclosed its application in the synthesis of novel antiviral agents. The imidazo[1,2-a]pyridine core, when functionalized with specific substituents, showed promising activity against RNA viruses, including SARS-CoV-2 variants. This highlights the versatility of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a key intermediate in addressing emerging infectious diseases.
From a synthetic chemistry perspective, advances in catalytic C-H functionalization have enabled more efficient routes to this compound. A 2024 Organic Letters publication described a palladium-catalyzed one-pot synthesis starting from commercially available 2-amino-5-fluoropyridine, achieving yields of over 85% with excellent regioselectivity. This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for structure-activity relationship (SAR) studies.
Ongoing research is investigating the compound's potential in central nervous system (CNS) drug development. Preliminary data presented at the 2024 ACS Spring Meeting indicated that derivatives of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit good blood-brain barrier penetration, with several analogs showing nanomolar affinity for serotonin receptors. These findings suggest potential applications in neurological disorders, though further preclinical evaluation is warranted.
Quality control aspects have also seen advancements, with recent analytical methods (HPLC-MS/MS) achieving detection limits below 0.1% for related impurities (Journal of Pharmaceutical and Biomedical Analysis, 2024). This is particularly important given the compound's increasing use in pharmaceutical manufacturing. Regulatory agencies are paying closer attention to the control of genotoxic impurities in such heterocyclic compounds, driving the development of more sensitive analytical techniques.
In conclusion, ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1417635-63-2) continues to emerge as a valuable scaffold in medicinal chemistry, with applications spanning multiple therapeutic areas. Recent synthetic improvements, coupled with growing understanding of its structure-activity relationships, position this compound as an important tool in the discovery of next-generation therapeutics. Future research directions likely include further exploration of its GPCR modulation potential and development of environmentally sustainable synthetic routes.
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